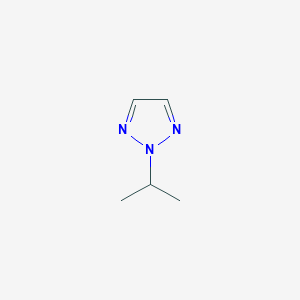

2-(propan-2-yl)-2H-1,2,3-triazole

Description

Overview of 1,2,3-Triazole Heterocycles in Organic and Material Sciences

1,2,3-Triazoles are five-membered aromatic heterocycles containing three adjacent nitrogen atoms. tandfonline.comacs.org This structural motif is a cornerstone in various scientific disciplines, largely due to the advent of "click chemistry" in the early 2000s. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, provides a reliable and highly efficient route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.govacs.org

The 1,2,3-triazole ring is not merely a linker; it is a functional pharmacophore that can interact with biological targets. researchgate.netacs.org These heterocycles are remarkably stable, showing resistance to acidic and basic hydrolysis, as well as to oxidative and reductive conditions. researchgate.netnih.govmdpi.com This stability contributes to their utility in a wide range of applications.

In material science, 1,2,3-triazoles are integral to the development of next-generation materials. researchgate.net They are used in the design of functional polymers, biosensors, and anticorrosion coatings. mdpi.comresearchgate.netrsc.org Their ability to coordinate with metals and form hydrogen bonds makes them valuable in creating sensors and other advanced materials. researchgate.net

Table 1: General Properties of 1,2,3-Triazole

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₃N₃ | tandfonline.comwikipedia.org |

| Molar Mass | 69.065 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.192 g/cm³ | wikipedia.org |

| Melting Point | 23 to 25 °C | wikipedia.org |

| Boiling Point | 203 °C | wikipedia.org |

Significance of N2-Substituted 1,2,3-Triazole Isomers

The substitution pattern on the triazole ring profoundly influences its properties. While the CuAAC reaction reliably produces 1,4-disubstituted isomers (an N1 substitution), the synthesis of N2-substituted 1,2,3-triazoles presents a distinct synthetic challenge and is an area of active research. researchgate.net There is no single, universal method for selectively synthesizing the N2 regioisomer, making its study particularly compelling. researchgate.net

N-alkylation of an unsubstituted 1,2,3-triazole often yields a mixture of three possible regioisomers: N1, N2, and N3. arkat-usa.org In many cases, the N2-substituted product is formed as the major isomer, a preference that can be influenced by steric effects of substituents on the triazole ring. arkat-usa.orgresearchgate.net The unique electronic and steric properties of N2-substituted triazoles have spurred the development of various synthetic strategies aimed at achieving high regioselectivity. researchgate.net These methods include transition metal-catalyzed reactions and the cyclization of specifically designed precursors. organic-chemistry.org For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K₂CO₃ can regioselectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

The distinct properties of N2-substituted isomers, compared to their N1 and N3 counterparts, make them valuable targets in fields like medicinal chemistry and materials science, where precise molecular architecture is critical for function.

Research Trajectories and Academic Relevance of 2-(propan-2-yl)-2H-1,2,3-triazole

The specific compound, this compound, serves as a fundamental example within the class of N2-substituted triazoles. Research involving this molecule is often situated within broader studies on the synthesis and characterization of N-substituted triazole isomers. arkat-usa.org The synthesis of such compounds typically involves the N-alkylation of the parent 1,2,3-triazole, which results in a mixture of isomers that must be separated and characterized. arkat-usa.org

The academic relevance of this compound lies in its utility as a model for understanding the regioselectivity of N-alkylation reactions and for characterizing the physicochemical properties of N2-substituted systems. Detailed spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) techniques like HSQC and HMBC, is crucial for unequivocally identifying the N2 isomer from the N1 and N3 alternatives. arkat-usa.org Computational studies, such as GIAO/B3LYP calculations of absolute shieldings, are also employed to verify structural assignments and predict the relative stability of the isomers. arkat-usa.org

While extensive research on the specific applications of this compound is not widely documented, its study contributes valuable data to the broader understanding of 1,2,3-triazole chemistry, which is essential for the rational design of more complex molecules for pharmaceutical and material science applications.

Table 2: Physicochemical Properties of this compound

| Identifier | Property |

|---|---|

| Compound Name | This compound |

| Synonym | 2-isopropyl-2H-1,2,3-triazole |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Isomeric Class | N2-Substituted 1,2,3-Triazole |

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

2-propan-2-yltriazole |

InChI |

InChI=1S/C5H9N3/c1-5(2)8-6-3-4-7-8/h3-5H,1-2H3 |

InChI Key |

JEYFYCYGEOLPNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1N=CC=N1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Propan 2 Yl 2h 1,2,3 Triazole

Detailed Reaction Mechanism Elucidation for Triazole Ring Formation

The formation of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. frontiersin.orgchemtube3d.commdpi.com This reaction is a cornerstone of "click chemistry" and provides a powerful method for constructing the triazole heterocycle. frontiersin.org The synthesis of N-substituted 1,2,3-triazoles can proceed through various pathways, with the regioselectivity (i.e., the formation of 1-substituted versus 2-substituted isomers) being a key challenge. nih.gov

Generally, the thermal, uncatalyzed cycloaddition of azides and terminal alkynes results in a mixture of 1,4- and 1,5-disubstituted 1H-1,2,3-triazoles. nih.govnih.gov The synthesis of 2-substituted isomers like 2-(propan-2-yl)-2H-1,2,3-triazole often involves alternative strategies, such as the direct alkylation of the parent 1,2,3-triazole. This reaction can also produce a mixture of N1 and N2 alkylated products, and the outcome is highly dependent on the reaction conditions. nih.govresearchgate.net For instance, the acid-mediated reaction of 1,2,3-triazole with isopropyl alcohol in concentrated sulfuric acid has been shown to yield the 1-isopropyl-1H-1,2,3-triazole isomer exclusively. researchgate.net Achieving selective synthesis of the 2H-isomer often requires specific catalytic systems or multi-step procedures. organic-chemistry.org

One established method for preparing 2-substituted-2H-1,2,3-triazoles involves the regioselective alkylation of 4-bromo-NH-1,2,3-triazole with an appropriate alkyl halide. organic-chemistry.org Another approach involves a three-component coupling of unactivated terminal alkynes, an allyl carbonate, and trimethylsilyl (B98337) azide, which can yield 2-substituted triazoles. nih.govorganic-chemistry.org

The mechanism of the [3+2] cycloaddition reaction proceeds through a concerted transition state where the azide and alkyne approach each other to form the five-membered ring in a single step. acs.org The regioselectivity of the reaction—whether the 1,4- or 1,5-isomer is formed in catalyzed reactions—is determined by the electronic and steric interactions in this transition state. In the context of forming the parent ring that is later alkylated, computational studies and experimental evidence point to the critical role of catalyst-substrate interactions. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper atom coordinates to the alkyne, lowering the activation energy and directing the azide to attack in a way that predominantly forms the 1,4-isomer. frontiersin.orgacs.org The formation of 2-substituted triazoles via direct alkylation does not involve a cycloaddition transition state in the final substitution step but is governed by the relative nucleophilicity of the N1 and N2 nitrogen atoms of the parent triazole ring.

In the synthesis of multisubstituted 1,2,3-triazoles, various intermediates can play a crucial role in directing the reaction outcome. acs.org For instance, in reactions involving β-carbonyl phosphonates and azides, a cesium-chelated Z-enolate has been identified as a key intermediate that acts as an efficient dipolarophile in the [3+2] cyclization. acs.org

For syntheses that proceed via intramolecular cycloaddition, intermediates where the azide and alkyne functionalities are part of the same molecule are essential. mdpi.com The proximity of the reacting groups in such intermediates provides an entropic advantage, often allowing the reaction to proceed under milder, catalyst-free conditions and favoring specific regiochemistries. mdpi.com When this compound is synthesized via direct alkylation of 1,2,3-triazole, the key intermediates are the isomeric N-protonated species or the triazole anion, depending on whether the reaction is run under acidic or basic conditions. The relative stability and reactivity of these intermediates determine the final product ratio.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring is an electron-rich aromatic system. This generally makes it resistant to electrophilic substitution unless activating groups are present on the ring. Conversely, the ring can undergo nucleophilic substitution, particularly when a suitable leaving group, such as a halogen, is located at the C4 or C5 position. rsc.orgresearchgate.net

For 2-alkyl-2H-1,2,3-triazoles, reactivity studies often involve derivatives. For example, 2-phenyltriazole 1-oxides are activated at the C5 position for both electrophilic and nucleophilic attack. rsc.org While the isopropyl group is less electronically activating than a phenyl group, and no N-oxide is present, this suggests that functionalization of the carbon atoms on the triazole ring is feasible. Nucleophilic substitution of a halogen at the C4 position of a 1,2,3-triazole has been reported, especially when an electron-withdrawing group is present at the C5 position to stabilize the intermediate. researchgate.net

Functional Group Transformations and Derivatization Strategies

Derivatization of the this compound scaffold is key to developing new functional molecules. A powerful strategy involves starting with a halogenated version of the heterocycle. For instance, a 2-substituted-4,5-dibromo-2H-1,2,3-triazole can be selectively functionalized. google.com A Grignard exchange reaction using isopropylmagnesium chloride can replace one of the bromine atoms (e.g., at the 5-position) with a magnesium bromide species. This organometallic intermediate can then react with various electrophiles to introduce new functional groups. google.com

Another significant derivatization strategy is the N-arylation of the triazole ring. While distinct from modifying the isopropyl group itself, methods for the selective N2-arylation of 2H-1,2,3-triazole C-nucleosides have been developed using palladium catalysis, demonstrating that the nitrogen atoms of the ring remain reactive sites for further functionalization. lookchem.comresearchgate.net

Table 1: Examples of Derivatization Reactions for 2-Substituted-2H-1,2,3-triazoles This table is based on analogous reactions reported for 2-alkyl-2H-1,2,3-triazole systems.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 2-alkyl-4,5-dibromo-2H-1,2,3-triazole | 1. Isopropylmagnesium chloride2. Methyl chloroformate | 5-Bromo-2-alkyl-2H-1,2,3-triazole-4-carboxylic acid methyl ester | Grignard Exchange / Electrophilic Substitution | google.com |

| 2-alkyl-4,5-dibromo-2H-1,2,3-triazole | 1. Isopropylmagnesium chloride2. Boric acid ester | 5-Bromo-2-alkyl-2H-1,2,3-triazole-4-boronic acid | Grignard Exchange / Borylation | google.comgoogle.com |

| 1-β-D-ribofuranosyl-2H-1,2,3-triazole | Aryl halide, Pd catalyst (e.g., AdBrettPhos/[PdCl(allyl)]₂) | N2-Aryl-1,2,3-triazole C-nucleoside | Palladium-Catalyzed N-Arylation | lookchem.comresearchgate.net |

Stability and Degradation Pathways of this compound

The 1,2,3-triazole ring is known for its high degree of stability. It is generally resistant to acidic and basic hydrolysis, redox conditions, and metabolic degradation. nih.govtandfonline.com This stability is a key reason for its prevalence as a structural motif in medicinal chemistry and materials science.

However, under specific conditions, degradation can occur. Studies on complex triazole-containing molecules, such as the antifungal agent CS-758, suggest that a potential degradation pathway involves radical-mediated oxidation. nih.gov This process can be initiated by the abstraction of a hydrogen atom from a susceptible position on the molecule. nih.gov For this compound, the most likely site for such an initial attack would be the tertiary methine carbon of the isopropyl group, which would lead to the formation of a relatively stable tertiary radical.

The proposed degradation pathway would proceed as follows:

Initiation : Hydrogen atom abstraction from the isopropyl group's methine carbon.

Propagation : The resulting radical intermediate reacts with molecular oxygen to form a hydroperoxide.

Further Reactions : The hydroperoxide intermediate could then undergo further reactions, potentially leading to the formation of various oxidized degradation products.

While 2H-1,2,3-triazoles can tautomerize from their 1H counterparts, the N2-substituted isomer is a stable entity and does not readily undergo this transformation. nih.gov The stability of C-nucleoside analogues of 2H-1,2,3-triazole is notable, as the C-N anomeric bond is not susceptible to degradation by phosphorylases, unlike in N-nucleosides. lookchem.com

Advanced Structural and Spectroscopic Characterization of 2 Propan 2 Yl 2h 1,2,3 Triazole

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

The crystal structure reveals the preferred conformation of the isopropyl group relative to the triazole ring. Analysis of the crystal packing identifies various intermolecular interactions, such as van der Waals forces and potentially weak C-H···N or C-H···π hydrogen bonds, which dictate how the molecules arrange themselves in the crystal lattice. mdpi.comnih.gov In related triazole structures, intermolecular hydrogen bonds have been observed to play a significant role in their molecular packing. researchgate.net The study of these interactions is crucial for understanding the physical properties of the compound, including its melting point and solubility. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. mdpi.comrsc.org

Crystal engineering is the design and synthesis of crystalline solids with desired properties. iisc.ac.in Co-crystallization is a technique used to form a new crystalline phase from two or more different molecules in the same crystal lattice. nih.govresearchgate.net This approach can be employed to modify the physicochemical properties of a compound, such as its solubility and stability, without altering its chemical structure. researchgate.netnih.gov For 2-(propan-2-yl)-2H-1,2,3-triazole, co-crystallization studies could involve combining it with other molecules (coformers) that can form predictable intermolecular interactions, such as hydrogen or halogen bonds, with the triazole ring. csic.es The selection of suitable coformers is a critical step in this process. researchgate.net Various methods, including solvent evaporation, grinding, and slurry techniques, can be used to prepare co-crystals. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the protons and carbons, 2D NMR techniques offer a more detailed picture of the molecular structure by revealing correlations between different nuclei. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons in the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the ¹³C signals for the isopropyl and triazole ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). ipb.pt It is particularly useful for confirming the attachment of the isopropyl group to the N2 position of the triazole ring by showing a correlation between the methine proton of the isopropyl group and the carbon atoms of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule in solution.

For substituted 1,2,3-triazole derivatives, 2D NMR techniques have been crucial in determining the regiochemistry and assigning the spectral data. nih.govsemanticscholar.org

Solid-state NMR (ssNMR) is a specialized NMR technique used to study materials in the solid state. It is particularly valuable for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of a compound can have distinct physical properties. ssNMR can distinguish between different polymorphic forms of this compound by detecting differences in the chemical shifts and relaxation times of the nuclei in the solid state, which are sensitive to the local molecular environment and packing. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the triazole ring and the isopropyl group. Theoretical calculations, often using density functional theory (DFT), can be used to aid in the assignment of the observed vibrational bands. nih.govnih.gov

Table of Characteristic Vibrational Frequencies (Hypothetical Data):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-3000 |

| C-H (triazole ring) | Stretching | 3100-3150 |

| C=N (triazole ring) | Stretching | 1400-1500 |

| N=N (triazole ring) | Stretching | 1200-1300 |

| C-N (triazole ring) | Stretching | 1000-1100 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Studies on other 1,2,3-triazole derivatives have shown characteristic IR absorption bands that confirm their structure. nih.govrasayanjournal.co.in The FTIR spectra of a series of 1H- and 2H-1,2,3-triazoles have been measured and the observed bands assigned with the help of computational methods. nih.gov Similarly, the FT-Raman spectra of related triazole compounds have been recorded and analyzed. nih.govresearchgate.net

Assignment of Fundamental Vibrational Frequencies and Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural framework of molecules. For this compound, the vibrational spectrum is a composite of modes originating from the 2H-1,2,3-triazole ring and the attached isopropyl substituent.

Theoretical and experimental studies on the parent 1,2,3-triazole and its derivatives provide a solid foundation for assigning the fundamental vibrational frequencies. nih.govresearchgate.net The 2H-tautomer, to which the subject compound belongs, has a C2v symmetry in its unsubstituted form, which influences its spectral features. arxiv.org The assignment of observed bands is often facilitated by computational methods, such as Density Functional Theory (DFT), which show good agreement with experimental spectra. nih.gov

The key vibrational modes for this compound can be categorized as follows:

Triazole Ring Vibrations: The triazole ring gives rise to characteristic stretching and bending vibrations. The C-H stretching on the ring typically appears at high wavenumbers. Ring stretching vibrations (ν(C=N), ν(N-N), ν(C-C)) are found in the 1550-1200 cm⁻¹ region. In-plane and out-of-plane ring deformation and C-H bending modes occur at lower frequencies. nih.govresearchgate.net

Isopropyl Group Vibrations: The isopropyl group introduces its own set of characteristic vibrations. These include the symmetric and asymmetric stretching of C-H bonds in the methyl groups and the tertiary C-H stretching. Bending vibrations, such as scissoring, wagging, twisting, and rocking modes for the CH₃ groups, are also prominent in the fingerprint region.

Coupled Vibrations: Vibrations involving the C-N bond linking the isopropyl group to the triazole ring are also expected.

An illustrative assignment of the principal vibrational frequencies for this compound is presented below, based on data from related triazole compounds and standard group frequencies. nih.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3150 - 3100 | ν(C-H) | Stretching of C-H bonds on the triazole ring. |

| 3000 - 2850 | ν(C-H) | Asymmetric and symmetric stretching of C-H bonds in the isopropyl methyl groups. |

| 1550 - 1450 | Ring Stretching | Stretching vibrations within the 1,2,3-triazole ring (ν(C=N), ν(N-N)). |

| 1470 - 1430 | δ(CH₃) | Asymmetric and symmetric bending (scissoring) of methyl groups. |

| 1385 - 1365 | δ(CH₃) | Symmetric bending ("umbrella" mode), often a doublet for the isopropyl group. |

| 1250 - 1000 | Ring Breathing/Deformation | In-plane bending and stretching modes of the triazole ring skeleton. |

| Below 1000 | γ(C-H), Ring Torsion | Out-of-plane C-H bending and torsional modes of the triazole ring. |

Hydrogen Bonding and Molecular Association Effects

Although this compound lacks the acidic N-H proton of the 1H-tautomer, it can still participate in intermolecular interactions that influence its physical properties and solid-state structure. The primary modes of association are through hydrogen bonding where the molecule acts as a hydrogen bond acceptor. arxiv.orgnih.gov

The three nitrogen atoms of the triazole ring, with their lone pairs of electrons, are effective hydrogen bond acceptors. They can interact with hydrogen bond donors from other molecules in a given medium, such as protic solvents or co-crystallized species. rsc.org

Furthermore, the C-H bonds of the triazole ring and the isopropyl group can function as weak hydrogen bond donors, forming C-H···N or C-H···X interactions (where X is another electronegative atom). rsc.org Studies on related triazole structures have shown that these seemingly weak interactions can play a significant role in determining the crystal packing and molecular conformation. rsc.org In the liquid state or in solution, these molecular association effects can lead to the formation of transient dimers or larger aggregates, which can be studied by observing concentration-dependent shifts in spectroscopic signals, particularly in vibrational or NMR spectra. The tendency of the 1H-tautomer to form stronger hydrogen bonds compared to the 2H-tautomer is a known phenomenon, primarily due to the N-H group in the former. arxiv.org For the 2H-isopropyl derivative, molecular association would be comparatively weaker, dominated by dipole-dipole interactions and the aforementioned weak hydrogen bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the characterization of this compound. It provides two critical pieces of information: the accurate mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which corroborates the molecular structure. nih.gov

The elemental formula for this compound is C₅H₉N₃. HRMS can measure the mass of its protonated molecular ion [M+H]⁺ with high precision, allowing for its unambiguous identification.

Accurate Mass:

Molecular Formula: C₅H₉N₃

Monoisotopic Mass: 111.07965 u

[M+H]⁺ Ion (C₅H₁₀N₃⁺): 112.08742 u

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecular ion undergoes collision-induced dissociation (CID), leading to a series of characteristic fragment ions. The fragmentation pathways of 1,2,3-triazoles are well-documented and typically involve the cleavage of the heterocyclic ring or the substituent. nih.govrsc.org

A plausible fragmentation pathway for [this compound+H]⁺ begins with the stable molecular ion. Key fragmentation steps include:

Loss of Dinitrogen (N₂): A hallmark fragmentation of the 1,2,3-triazole ring is the neutral loss of a stable N₂ molecule. This is often a primary and highly favorable fragmentation step. rsc.org

Loss of Propene: Cleavage of the bond between the isopropyl group and the triazole ring can occur, leading to the loss of propene (C₃H₆) via a rearrangement process.

Loss of the Isopropyl Radical: Homolytic cleavage can result in the loss of the isopropyl radical (•C₃H₇).

Sequential Losses: Subsequent fragmentations can occur from these primary fragment ions, leading to smaller, characteristic ions.

The major expected fragments and their proposed compositions are detailed in the table below.

| m/z (Accurate Mass) | Ion Formula | Proposed Loss | Proposed Structure/Comment |

|---|---|---|---|

| 112.08742 | [C₅H₁₀N₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 84.07687 | [C₅H₁₀N]⁺ | N₂ | Loss of dinitrogen from the triazole ring. |

| 70.04012 | [C₂H₄N₃]⁺ | C₃H₆ (propene) | Loss of the isopropyl group as propene. Results in the protonated 2H-1,2,3-triazole ion. |

| 69.07110 | [C₃H₇N₂]⁺ | HCN + N₂ | Sequential loss from the molecular ion. |

| 43.04015 | [C₃H₇]⁺ | C₂H₃N₃ (triazole) | Formation of the isopropyl cation. |

The fragmentation pattern observed in HRMS experiments serves as a structural fingerprint, allowing for the differentiation between isomers, such as the 1- and 2-substituted triazoles, which may exhibit subtle but distinct fragmentation behaviors. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to study triazole derivatives, providing a balance between accuracy and computational cost.

Geometry optimization using DFT seeks to find the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through these calculations. This includes the distribution of electron density, which is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally verified values.)

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-N3 Bond Length | ~1.30 Å |

| C4-C5 Bond Length | ~1.38 Å |

| N1-C5 Bond Length | ~1.37 Å |

| N3-C4 Bond Length | ~1.37 Å |

| N2-C(isopropyl) Bond Length | ~1.45 Å |

| C-H (isopropyl) Bond Length | ~1.10 Å |

| N1-N2-N3 Bond Angle | ~110° |

| N2-N3-C4 Bond Angle | ~108° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive. For this compound, the HOMO is expected to be localized primarily on the triazole ring, while the LUMO would also be associated with the π-system of the ring.

Table 2: Illustrative FMO Energies for this compound (Note: These values are representative and would be determined by specific DFT functional and basis set choices.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. The hydrogen atoms of the isopropyl group would exhibit a positive potential (blue). This information is critical for understanding non-covalent interactions, such as hydrogen bonding.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical methods are calculations based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT.

For this compound, ab initio calculations would be used to obtain a more precise description of its electronic structure and energy. These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where DFT may not be as reliable. They can provide very accurate predictions of molecular geometries, vibrational frequencies, and other properties.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics calculations are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation of the isopropyl group. By simulating the molecule in the presence of solvent molecules (e.g., water, ethanol), MD can provide detailed insights into how the solvent organizes around the triazole and the nature of the solute-solvent interactions. This includes the formation and lifetime of hydrogen bonds between the nitrogen atoms of the triazole ring and solvent molecules.

Quantitative Structure–Property Relationships (QSPR) Modeling (excluding biological/toxicological properties)

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of a molecule (known as molecular descriptors) with its macroscopic properties. These properties can include physical characteristics like boiling point, melting point, solubility, and partition coefficient.

For this compound, a QSPR model would be developed by first calculating a wide range of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO-LUMO gap, dipole moment). A statistical model, such as multiple linear regression or a machine learning algorithm, is then trained on a dataset of molecules with known properties to find a mathematical equation that relates the descriptors to the property of interest. This model could then be used to predict the physical properties of this compound and other related triazoles.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

Computational and Theoretical Studies on 2 Propan 2 Yl 2h 1,2,3 Triazole

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like 2-(propan-2-yl)-2H-1,2,3-triazole at an atomic level. Through theoretical calculations, researchers can predict spectroscopic data, explore reaction pathways, and determine thermodynamic and kinetic parameters, offering insights that complement experimental findings.

Advanced Applications of 2 Propan 2 Yl 2h 1,2,3 Triazole in Materials and Supramolecular Science

Catalysis and Ligand Design

The triazole ring is a prominent structural motif in coordination chemistry, where it is employed to construct ligands for a wide array of metal-catalyzed reactions. huji.ac.il The nitrogen atoms of the 1,2,3-triazole ring act as effective coordination sites for various metal complexes, influencing the catalytic activity and selectivity of the metallic center. huji.ac.ilresearchgate.net

The 2H-1,2,3-triazole moiety is a key component in the architecture of both homogeneous and heterogeneous catalysts. In homogeneous catalysis, triazole-based ligands can be solubilized in the reaction medium along with the metal center. However, the development of heterogeneous catalysts is of significant interest as it simplifies catalyst recovery and product purification. nih.govrsc.org

A common strategy for creating heterogeneous catalysts involves immobilizing a triazole-based metal complex onto a solid support. huji.ac.ilrsc.org For instance, a ruthenium(II) complex has been anchored to a silica (B1680970) support (SBA-15) via a 1,2,3-triazole linker. huji.ac.ilrsc.org This was achieved through a "click reaction" to form the triazole ligand directly on the support surface, which then coordinates with the ruthenium precursor. huji.ac.il The resulting solid material proved to be a highly efficient and reusable heterogeneous catalyst for reactions such as the hydrogen transfer from various carbonyl compounds to produce alcohols and for multicomponent click cycloaddition reactions. huji.ac.ilrsc.org

In another example of heterogeneous catalysis, a highly porous metal-organic framework (MOF) incorporating nitrogen-rich triazole groups and exposed copper(II) metal sites was constructed. nih.govresearchgate.net This material demonstrated high efficiency as a catalyst for the chemical fixation of carbon dioxide through cycloaddition reactions with small epoxides, showcasing how the triazole units contribute to a catalytically active framework. nih.govresearchgate.net The catalyst's performance was size-dependent, indicating that the reactions occurred within the MOF's pores. nih.gov

Table 1: Examples of Catalytic Systems Incorporating 1,2,3-Triazole Ligands

| Catalyst Type | Metal | Support/Framework | Application | Source(s) |

|---|---|---|---|---|

| Heterogeneous | Ruthenium(II) | SBA-15 (Mesoporous Silica) | Hydrogen transfer, Cycloaddition | rsc.org, huji.ac.il |

The structural rigidity and stability of the 1,2,3-triazole ring make it an excellent scaffold for the design of chiral ligands and catalysts. While the triazole ring itself is achiral, it can be incorporated into larger molecular architectures that possess chirality. This is often achieved by linking a chiral unit to a catalytically active center via the triazole.

A recent study demonstrated the synthesis of novel hybrid molecules where a 1,2,3-triazole ring was connected to chiral Schiff bases derived from amino acids like D-glutamic acid, L-tryptophan, and L-tyrosine. nih.gov In this design, the triazole acts as a stable linker connecting the aldehyde-functionalized precursor to the chiral amine. nih.gov Although the primary application explored for these specific hybrids was as anticancer agents, the synthetic strategy exemplifies how the triazole moiety can be integrated into complex chiral structures. nih.gov This principle is fundamental to the development of chiral catalysts, where the triazole can enforce a specific, rigid orientation of a chiral director group relative to a metal's active site, thereby influencing the stereochemical outcome of a catalytic reaction.

Materials Science Applications

The unique properties of the 1,2,3-triazole ring are harnessed in materials science to create polymers, frameworks, and coatings with tailored functionalities. researchgate.netrsc.org The ease of synthesis, typically via azide-alkyne cycloaddition ("click chemistry"), allows for its facile incorporation into a wide range of materials. researchgate.netrsc.org

Polymers containing 1,2,3-triazole units in their backbone are recognized as promising functional materials. mdpi.com The high dipole moment and hydrogen bonding capabilities of the triazole ring contribute to the unique properties of these polymers. mdpi.com The synthesis of such polymers can be achieved through the polymerization of monomers carrying both azide (B81097) and alkyne groups or by reacting diazides with dialkynes. mdpi.com

Research into 1,2,3-triazole-based polymers has led to the creation of sequence-defined oligomers and polymers, which mimic the precise structures of natural biopolymers. rsc.org The triazole linkage is exceptionally stable and serves as an effective and reliable connection between monomer units. rsc.org This has enabled the construction of non-biomimetic, sequence-defined polytriazoles with diverse applications. rsc.org For example, poly-1,2,3-triazoles have been used to create supramolecular films for high-performance data storage and have been integrated into anion-exchange membranes, where the triazole-containing polymer showed enhanced stability in alkaline conditions. scispace.com

The multidentate coordination ability of the 1,2,3-triazole ring makes its derivatives excellent precursors for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The nitrogen atoms of the ring can bind to metal ions, forming stable, extended networks with defined porosity and structure. researchgate.net

One study demonstrated the replacement of a standard pillar ligand (4,4′-bipyridine) in a known MOF with a custom-designed ligand containing a 2H-1,2,3-triazole core: 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine. rsc.org The resulting triazole-containing MOF, named MTAF-3, exhibited a CO₂ uptake capacity approximately three times higher than the original framework, highlighting the significant impact of the triazole moiety on the material's gas sorption properties. rsc.org Furthermore, MOFs constructed with triazole-based ligands and copper ions have been shown to act as effective heterogeneous catalysts, for instance in the conversion of CO₂. nih.gov

Table 2: Applications of 1,2,3-Triazoles in Advanced Materials

| Material Type | Function of Triazole | Resulting Application | Source(s) |

|---|---|---|---|

| Sequence-Defined Polymer | Stable backbone linker | Biomimetic materials, Data storage | rsc.org, scispace.com |

| Anion-Exchange Membrane | Enhances chemical stability | Fuel cells, Electrolysis | scispace.com |

| Metal-Organic Framework (MOF) | Ligand/Pillar | Enhanced CO₂ uptake, Catalysis | researchgate.net, nih.gov, rsc.org |

In the field of surface chemistry, 1,2,3-triazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including steel, copper, and iron, particularly in acidic environments. researchgate.netmdpi.com These molecules function by adsorbing onto the metal surface to form a protective barrier that prevents contact with the corrosive medium. mdpi.com The nitrogen atoms in the triazole ring play a crucial role in the adsorption process by coordinating with the metal surface atoms.

The stability of the triazole ring under a wide range of conditions, including resistance to hydrolysis, makes it a robust choice for protective coatings. mdpi.com Molecules rich in 1,2,3-triazole units are increasingly important in the design of high-performance organic coatings that can be anti-corrosive, anti-microbial, and even self-healing. researchgate.netrsc.org

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “2-(propan-2-yl)-2H-1,2,3-triazole” according to the specific outline provided.

The advanced applications detailed in the requested sections—such as the development of functional materials for chemical sensing, specific roles in supramolecular chemistry (host-guest recognition, MIMs, self-assembly), and detailed corrosion inhibition mechanisms—are subjects of extensive research for the broader class of 1,2,3-triazole derivatives. However, scientific studies detailing these specific applications for the singular, unsubstituted compound this compound are not present in the available search results.

Research in these specialized fields typically involves 1,2,3-triazole rings that are functionalized with other chemical groups to enhance their properties for specific applications, such as:

Functional Materials & Supramolecular Chemistry: Research focuses on complex triazole-containing macrocycles, polymers, and ligands designed for specific recognition or assembly tasks. nih.govnih.govorganic-chemistry.orgrsc.org The simple 2-isopropyl substituent does not provide the necessary functionality for the advanced applications listed.

Therefore, generating an article that strictly adheres to the provided outline for only "this compound" would not be supported by factual, scientific findings. The existing body of research concentrates on more complex molecules built upon the 1,2,3-triazole framework to achieve the desired functionalities.

Corrosion Inhibition Studies and Mechanisms

Electrochemical and Surface Science Characterization of Inhibition

The efficacy of corrosion inhibitors is commonly investigated through a combination of electrochemical and surface analysis techniques. While specific studies on this compound are not extensively detailed in publicly available literature, the characterization methods for analogous 1,2,3-triazole derivatives provide a clear framework for how its inhibitive properties would be assessed. mdpi.comnih.gov

Electrochemical techniques are central to understanding the inhibitor's mechanism and efficiency. nih.gov Potentiodynamic polarization (PDP) studies are employed to determine how the inhibitor affects the anodic and cathodic reactions of the corrosion process. By analyzing the polarization curves, one can classify the inhibitor as anodic, cathodic, or mixed-type. najah.eduresearchgate.net For instance, studies on various 1,2,3-triazole derivatives have shown them to act as mixed-type inhibitors, indicating they suppress both the metal dissolution and hydrogen evolution reactions. researchgate.net The corrosion current (i_corr) and corrosion potential (E_corr) are key parameters derived from these plots, with a decrease in i_corr signifying effective inhibition.

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitor-metal interface. nih.gov This non-destructive technique involves applying a small amplitude AC signal over a range of frequencies to the corroding system. The resulting impedance data, often visualized as Nyquist and Bode plots, can be fitted to an equivalent electrical circuit to model the corrosion process. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor is indicative of the formation of a protective layer on the metal surface, leading to a higher inhibition efficiency. mdpi.comnih.gov The inhibition efficiency (IE%) is a critical metric calculated from both PDP and EIS data. mdpi.comnih.gov

Surface science techniques offer direct visual and compositional evidence of the inhibitor's adsorption and the formation of a protective film. Scanning Electron Microscopy (SEM) is used to compare the surface morphology of a metal sample exposed to a corrosive environment with and without the inhibitor. A smoother surface in the presence of the inhibitor suggests effective protection against corrosion. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, provides elemental analysis of the surface, which can confirm the presence of elements from the inhibitor molecule (like nitrogen in the case of triazoles) on the metal surface, supporting the adsorption mechanism. researchgate.net

Atomic Force Microscopy (AFM) can provide topographical details at a higher resolution, revealing the formation of a protective inhibitor film on the metal surface. mdpi.com Furthermore, UV-visible spectroscopy can be utilized to analyze the corrosive solution after exposure to the metal. This technique can detect the formation of a complex between the inhibitor molecules and metal ions (e.g., Fe²⁺) that may be released during corrosion, offering clues about the inhibition mechanism. nih.gov

The table below summarizes the key techniques and the information they provide in the characterization of corrosion inhibition by triazole derivatives.

| Technique | Abbreviation | Key Parameters/Information Obtained |

| Potentiodynamic Polarization | PDP | Corrosion Current (i_corr), Corrosion Potential (E_corr), Tafel Slopes (βa, βc), Inhibition Efficiency (IE%), Inhibitor Type (Anodic, Cathodic, or Mixed) |

| Electrochemical Impedance Spectroscopy | EIS | Charge Transfer Resistance (R_ct), Double Layer Capacitance (C_dl), Solution Resistance (R_s), Inhibition Efficiency (IE%), Adsorption Model |

| Scanning Electron Microscopy | SEM | Surface Morphology, Visualization of Protective Film |

| Energy-Dispersive X-ray Spectroscopy | EDS | Elemental Composition of the Surface, Confirmation of Inhibitor Adsorption |

| Atomic Force Microscopy | AFM | High-Resolution Surface Topography, Characterization of Adsorbed Inhibitor Layer |

| UV-Visible Spectroscopy | UV-Vis | Detection of Metal-Inhibitor Complex Formation in Solution |

These characterization techniques collectively provide a comprehensive understanding of the corrosion inhibition mechanism and efficiency of 1,2,3-triazole derivatives.

Energetic Materials and Pyrotechnics

The high nitrogen content and inherent thermal stability of the 1,2,3-triazole ring make it a promising scaffold for the development of energetic materials. researchgate.net While the primary focus is often on performance and safety, the thermal stability and properties of these materials are critical for their practical application.

Design and Synthesis of Thermally Stable Derivatives

Research has shown that many polynitro-bearing triazole derivatives exhibit high thermal stability, with decomposition temperatures often ranging from 142°C to 319°C. nih.gov For instance, the introduction of nitro groups can lead to compounds with thermal stabilities comparable to or even exceeding that of well-known explosives like TNT. nih.gov

Another approach to enhancing thermal stability and energetic properties is the introduction of an N-oxide group into the triazole ring. nih.gov The synthesis of compounds like 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol and its nitrogen-rich salts has demonstrated that the N-oxide functionality can improve energetic properties while maintaining high thermal stability. nih.gov These derivatives have been found to be powerful yet relatively insensitive to impact and friction, making them safer to handle. nih.gov

The synthesis of fused ring systems, such as trinitro-pyrazolo-triazoles (TNPT), is another advanced design strategy. sunderland.ac.ukresearchgate.net These compounds have shown excellent thermal stability, with some derivatives having decomposition thresholds above 250°C. sunderland.ac.uk For example, specific TNPT derivatives have demonstrated not only high thermal stability (decomposition temperature of 280°C) but also a high density and good insensitivity to impact and friction. sunderland.ac.uk

The thermal stability of these energetic derivatives is typically evaluated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide data on the decomposition temperature and the heat released during decomposition.

The following table presents data on the thermal stability of some representative energetic triazole derivatives, illustrating the effect of different structural modifications.

| Compound Class | Example Derivative | Decomposition Temperature (°C) | Key Structural Feature |

| Polynitro-aryl-1,2,3-triazoles | Varies | 142-319 nih.gov | Multiple nitro groups on aryl substituent |

| N-oxide Triazoles | Ionic derivatives of 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol | High thermal stability nih.gov | N-oxide group on the triazole ring |

| Fused Pyrazolo-triazoles | Specific TNPT derivative | 280 sunderland.ac.uk | Fused pyrazole (B372694) and triazole rings with nitro groups |

These design and synthesis strategies highlight the versatility of the 1,2,3-triazole core in creating a new generation of thermally stable energetic materials.

Future Research Directions and Emerging Paradigms for 2 Propan 2 Yl 2h 1,2,3 Triazole

Exploration of Novel Synthetic Methodologies

A primary challenge in the study of 2-(propan-2-yl)-2H-1,2,3-triazole is the development of efficient and highly regioselective synthetic routes. Unlike the straightforward synthesis of 1,4-disubstituted triazoles, directing substitution to the N2 position is more complex and often results in mixtures of isomers. scielo.br Future research will likely focus on overcoming this hurdle.

Several strategies have been developed for the synthesis of N2-substituted triazoles that could be adapted and optimized for the isopropyl derivative. One of the most direct methods is the alkylation of the parent NH-1,2,3-triazole. The regioselectivity of this reaction is highly dependent on the reaction conditions. Studies have shown that using aprotic solvents and specific bases can favor the formation of the 2H-isomer. nih.gov A systematic investigation into various bases, solvents, and leaving groups on the isopropyl electrophile is a clear avenue for future work.

Another promising strategy involves the oxidative cyclization of bis-hydrazones, a method first reported in the early 20th century but which has seen renewed interest. scielo.br More recent and innovative approaches include the reaction of geminal diazides with organic hydrazines, which offers a novel, regioselective pathway to N2-alkylated triazoles under mild thermolysis conditions. organic-chemistry.org Adapting this method using isopropylhydrazine could provide a direct route to the target compound.

The table below summarizes potential synthetic approaches that warrant further investigation for the specific synthesis of this compound.

| Synthetic Strategy | Key Reactants | Potential Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Direct Alkylation | NH-1,2,3-triazole, 2-iodopropane (B156323) (or other isopropyl halides) | Atom-economical, straightforward concept. | Optimization of base and solvent to maximize N2 regioselectivity. | nih.govorganic-chemistry.org |

| From Geminal Diazides | A geminal diazide precursor, Isopropylhydrazine | Novel, highly regioselective method. | Substrate scope and optimization for isopropylhydrazine. | organic-chemistry.org |

| Oxidative Cyclization | A 1,2-dicarbonyl compound, Isopropylhydrazine | Alternative pathway avoiding azides. | Improving yields and exploring suitable oxidizing agents. | scielo.br |

| Michael Addition | NH-1,2,3-triazole, an α,β-unsaturated ketone | Base-catalyzed conditions can selectively yield 2H-adducts. | Development of a retro-synthetic equivalent for the isopropyl group. | nih.gov |

Advanced Mechanistic Studies Using In Situ Techniques

A detailed understanding of the reaction mechanisms governing the regioselective formation of this compound is crucial for developing robust synthetic protocols. While mechanisms have been proposed for various N2-substitution reactions, direct observational evidence is often lacking. organic-chemistry.org The application of advanced in situ spectroscopic techniques represents a significant opportunity to gain deeper mechanistic insights.

Future research should employ techniques such as:

Rapid-injection NMR and Variable Temperature NMR (VT-NMR): To monitor the reaction progress in real-time, identify transient intermediates, and determine kinetic versus thermodynamic control in the alkylation of NH-1,2,3-triazole. Distinguishing between the N1 and N2 isomers can be readily achieved by 13C NMR spectroscopy, where the C5 carbon of the 1,4-isomer appears significantly upfield (around δ 120 ppm) compared to the C4 of the 1,5-isomer (around δ 133 ppm). researchgate.net

In Situ FT-IR and Raman Spectroscopy: To track the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational modes. This can be particularly useful in catalyzed reactions to observe catalyst-substrate interactions.

Mass Spectrometry: Techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) could be used to trap and characterize reactive intermediates in the reaction pathway, providing direct evidence for proposed mechanisms.

These studies would clarify the precise role of the solvent, base, and any catalysts in directing the substitution to the N2 position, enabling a more rational approach to reaction optimization.

Integration into Next-Generation Functional Materials

The unique electronic properties of the N2-substituted 1,2,3-triazole ring make it an attractive building block for advanced functional materials. scielo.br Unlike the N1-isomer, the N2-substituted ring has a more symmetrical electronic distribution and a distinct dipole moment, which can influence intermolecular interactions and bulk material properties. researchgate.netresearchgate.net

Emerging research paradigms for this compound in materials science include:

Luminophores and Optical Materials: N2-aryl-1,2,3-triazoles have been identified as tunable fluorophores. organic-chemistry.orgmdpi.com Future work could explore whether this compound, when incorporated into larger conjugated systems, can act as a core for novel fluorescent probes or materials for organic light-emitting diodes (OLEDs).

Functional Polymers: Polymers containing 1,2,3-triazole units in their backbone are gaining interest as new functional materials due to the ring's high dipole moment and ability to form hydrogen bonds. mdpi.com The introduction of the 2-isopropyl-2H-1,2,3-triazole moiety could be used to fine-tune polymer solubility, thermal stability, and mechanical properties for applications in high-performance coatings or membranes. rsc.org

Coordination Polymers and MOFs: The N2-triazole unit is an effective binder in coordination polymers, leading to materials with impressive optical properties. scielo.br The specific steric and electronic profile of the 2-isopropyl group could be used to direct the self-assembly of metal-organic frameworks (MOFs) with tailored pore sizes and functionalities for gas storage or catalysis.

Theoretical Predictions for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and development of new molecules. bohrium.comnih.gov For this compound, theoretical predictions can guide synthetic efforts and identify promising applications before committing to extensive laboratory work.

Future research should leverage computational modeling for:

Structural and Electronic Property Prediction: DFT calculations can accurately predict the geometry, dipole moment, frontier molecular orbital (FMO) energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP) of the molecule. researchgate.netnih.gov These predicted properties are fundamental to understanding its reactivity and potential role in electronic materials.

Reaction Mechanism and Regioselectivity: Computational modeling can be used to calculate the activation energies for different reaction pathways leading to N1- and N2-isomers. This can help rationalize experimentally observed regioselectivities and guide the selection of catalysts and reaction conditions to favor the desired this compound product.

Rational Design of Derivatives: By using the this compound core as a scaffold, new derivatives with specific functionalities can be designed in silico. nih.govmdpi.com For example, molecular docking studies could predict the binding affinity of more complex molecules containing this moiety to biological targets, guiding the design of new potential therapeutic agents. nih.gov

The following table shows examples of properties that can be calculated using DFT and their relevance.

| Calculated Property | Relevance to Research | Reference |

|---|---|---|

| Thermodynamic Stability | Compares the relative energies of N1 and N2 isomers to predict product ratios. | researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts electronic properties, reactivity, and suitability for electronic materials. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | bohrium.com |

| Transition State Energies | Elucidates reaction mechanisms and predicts kinetic barriers for competing pathways. | acs.org |

High-Throughput Experimentation and Automation in Triazole Research

High-Throughput Experimentation (HTE) and laboratory automation are transforming chemical research by enabling the rapid screening of vast numbers of experimental conditions. chemrxiv.org This paradigm is particularly well-suited for tackling the challenges associated with this compound, from optimizing its synthesis to discovering novel applications.

Future research should focus on:

Reaction Optimization: HTE platforms can be employed to rapidly screen hundreds of combinations of catalysts, bases, solvents, temperatures, and reactant ratios in parallel. chemrxiv.org This would dramatically accelerate the identification of optimal conditions for the regioselective synthesis of this compound, a task that would be prohibitively time-consuming using traditional one-at-a-time methods.

Combinatorial Library Synthesis: An automated synthesis platform could be developed to create large libraries of molecules based on the 2H-1,2,3-triazole scaffold. By starting with a pre-formed this compound core that has functionalizable handles at the C4 and/or C5 positions, a multitude of derivatives could be synthesized.

Accelerated Discovery: These combinatorial libraries can then be rapidly screened for desired properties. For instance, a recent study implemented a high-throughput approach to synthesize and screen hundreds of novel triazole-based metal complexes for antimicrobial and catalytic activity, leading to the rapid identification of several promising hits. chemrxiv.org A similar workflow could be applied to libraries derived from this compound to discover new functional materials, catalysts, or biologically active compounds.

By integrating HTE and automation, the research and development timeline for novel applications of this compound and its derivatives can be significantly compressed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(propan-2-yl)-2H-1,2,3-triazole derivatives, and how can reaction conditions be optimized?

- Methodology :

- Utilize azide-alkyne cycloaddition (e.g., Huisgen reaction) or condensation of aldehydes with nitromethane and sodium azide. demonstrates yields of 51–91% using aromatic aldehydes, nitromethane, and NaN₃ in ethanol under reflux .

- Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency .

- Catalysis : Copper(I) catalysts accelerate regioselective 1,3-dipolar cycloaddition .

- Key data :

| Starting Material | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic aldehyde | Ethanol | None | 51–91 | |

| Alkyne derivatives | DMSO | Cu(I) | 65–85 |

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry via characteristic triazole proton signals (δ 7.5–8.5 ppm for 2H-triazoles) and substituent integration .

- IR spectroscopy : Identify C=N stretching vibrations (~1600 cm⁻¹) and substituent-specific bands (e.g., carbonyl groups) .

- Elemental analysis : Verify purity (e.g., ±0.3% deviation from calculated C/H/N content) .

Q. What role does bioisosterism play in designing 2H-1,2,3-triazole-based pharmaceuticals?

- Methodology :

- Replace labile functional groups (e.g., esters, amides) with triazoles to enhance metabolic stability. highlights triazoles as mimics for carbamates or heteroaromatic rings in anticancer agents .

- Case study: Triazole derivatives exhibit IC₅₀ values <1 μM against HepG2 cells by mimicking kinase-binding motifs .

Advanced Research Questions

Q. How does tautomerism (1H vs. 2H-triazole) influence biological activity and crystallographic resolution?

- Methodology :

- Activity comparison : 2H-triazoles (e.g., 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde) show superior α-glycosidase inhibition (IC₅₀ = 12.3 μM) compared to 1H isomers due to aldehyde group accessibility .

- Crystallography : Use SHELX software to resolve tautomeric ambiguity. notes SHELXL’s efficacy in refining hydrogen-bonding networks and π–π interactions in triazole crystals .

Q. How can structural ambiguities in 2H-triazole derivatives be resolved using crystallography?

- Methodology :

- Data collection : High-resolution (<1.0 Å) X-ray diffraction for precise electron density mapping .

- Refinement : Apply SHELXL’s restraints for disordered substituents (e.g., propan-2-yl groups). emphasizes iterative refinement to minimize R-factor discrepancies .

- Case study : Crystal structures of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (space group P21/c) reveal planar triazole rings with intermolecular C–H∙∙∙O hydrogen bonds .

Q. What experimental designs are critical for evaluating 2H-triazole derivatives in tubulin polymerization assays?

- Methodology :

- In vitro assays : Use >99% pure tubulin with fluorescence-based monitoring (e.g., Ex/Em = 355/460 nm) to quantify polymerization inhibition .

- Positive controls : Compare activity to colchicine (IC₅₀ = 1.2 μM). Triazole derivatives with arylpiperazine substituents show competitive binding to the colchicine site .

- Data interpretation : Correlate IC₅₀ values with substituent hydrophobicity (e.g., LogP) for SAR analysis .

Q. How do substituent modifications impact the pesticidal activity of 2H-triazole derivatives?

- Methodology :

- Fungal assays : Test against Fusarium oxysporum using agar dilution (MIC values <50 μg/mL indicate efficacy) .

- Key modifications : Electron-withdrawing groups (e.g., Cl, Br) enhance fungicidal activity by disrupting cell wall synthesis .

- Data example :

| Substituent (R) | MIC (μg/mL) | Reference |

|---|---|---|

| 4-Cl-phenyl | 18.3 | |

| 4-MeO-phenyl | 42.7 |

Methodological Guidelines

- Synthesis troubleshooting : Low yields may result from incomplete azide formation. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Crystallization : Use water-ethanol mixtures (1:3 v/v) for high-purity crystals .

- Bioactivity validation : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.